molecular formula C9H19IO B3153685 9-Iodononan-1-ol CAS No. 76334-30-0

9-Iodononan-1-ol

Cat. No. B3153685
CAS RN: 76334-30-0
M. Wt: 270.15 g/mol
InChI Key: DERKZNXHICJXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Iodononan-1-ol is a chemical compound with the molecular formula C9H19IO and a molecular weight of 270.15 . It is used in scientific research and has unique properties that make it valuable for various applications, such as organic synthesis, medicinal chemistry, and material sciences.

Scientific Research Applications

Hypervalent Iodine Chemistry

9-Iodononan-1-ol is a compound that can be associated with the broader field of hypervalent iodine chemistry. Hypervalent iodine compounds are known for their versatile applications in organic synthesis. They are used as reagents for various selective oxidative transformations of complex organic molecules. The study of these compounds has seen significant growth since the early 1990s due to their useful oxidizing properties, benign environmental character, and commercial availability (Zhdankin & Stang, 2008).

Photoinitiators for Polymerization

Compounds similar to 9-Iodononan-1-ol have been explored as photoinitiators for the cationic polymerization of epoxides. For example, (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V) has been shown to be an effective photoinitiator. This suggests potential for 9-Iodononan-1-ol derivatives in initiating polymerization reactions under light exposure (Hartwig et al., 2001).

properties

IUPAC Name

9-iodononan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19IO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKZNXHICJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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